molecular formula C7H4F3NO2 B13547643 2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one

2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one

Cat. No.: B13547643
M. Wt: 191.11 g/mol
InChI Key: HYESSKQCQMMNAM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one is a fluorinated aromatic ketone characterized by a trifluoromethyl ketone group attached to a 2-hydroxypyridine ring. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing properties of the CF₃ group, which enhances metabolic stability and binding affinity in bioactive molecules.

Properties

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5(12)4-2-1-3-11-6(4)13/h1-3H,(H,11,13)

InChI Key

HYESSKQCQMMNAM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one typically involves the reaction of 2-hydroxypyridine with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution

The trifluoromethyl group’s electron-withdrawing effect stabilizes negative charges during nucleophilic attacks, making the carbonyl carbon highly electrophilic. This enables reactions such as:

  • Alkylation/Acylation : The carbonyl oxygen can react with alkylating agents (e.g., Grignard reagents) or acylating agents (e.g., acid chlorides) .

  • Enolate Formation : Deprotonation of the α-carbon (adjacent to the carbonyl) can generate enolates for further alkylation or aldol reactions.

Oxidation

The hydroxyl group on the pyridine ring can be oxidized to a ketone under specific conditions (e.g., using oxidizing agents like sodium persulfate or ACT) . This oxidation is critical for generating derivatives with altered biological activity.

Functional Group Interactions

  • Acid-Base Reactions : The hydroxypyridine ring can act as a weak acid, coordinating with bases like amines or metal ions.

  • Electrophilic Substitution : The pyridine ring’s electron-deficient nature allows electrophilic substitution at the 3-position.

Structural Analogues and Comparative Reactivity

The following table compares the target compound with structurally similar analogues, highlighting differences in reactivity:

Compound Key Structural Feature Unique Reactivity
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-oneFluorine substitution for hydroxyl groupReduced nucleophilicity due to electron-withdrawing fluorine; altered solubility.
2,2,2-Trifluoro-1-(2-chloropyridin-3-yl)ethan-1-oneChlorine substitution for hydroxyl groupIncreased stability of carbonyl due to chlorine’s electron-withdrawing effect.
3-(Trifluoromethyl)-pyridin-4(3H)-oneLactam structure instead of ethanone backboneReactivity focused on lactam ring-opening rather than ketone chemistry.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxypyridinyl moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues with Pyridine/Substituted Pyridine Moieties

  • 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one (CAS 1060807-14-8)

    • Structure : Features a methoxy group at the 6-position of the pyridine ring instead of a hydroxyl group at the 2-position.
    • Properties : Molecular weight 205.13; liquid at room temperature. The methoxy group reduces acidity compared to the hydroxyl variant, altering solubility and reactivity in nucleophilic substitutions.
    • Applications : Used as a building block in pharmaceutical intermediates.
  • 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one (CAS 896137-18-1)

    • Structure : Pyridine nitrogen at the 4-position; lacks hydroxyl substitution.
    • Properties : Molecular weight 175.11; solid-state behavior unlisted but likely distinct due to positional isomerism.
    • Synthesis : Likely via Friedel-Crafts acylation or metal-free coupling methods, similar to .

Phenolic Trifluoroethyl Ketones

  • 2,2,2-Trifluoro-1-(2-hydroxy-3-nitrophenyl)ethan-1-one Structure: Nitro group at the 3-position of the phenolic ring. Synthesis: Fries rearrangement of o-nitrophenyl trifluoroacetate (21% yield); pale yellow crystals, m.p. 70–71°C. Spectroscopy: HRMS (EI) m/z 235 (M⁺); fragmentation patterns confirm loss of CF₃ and NO₂ groups.
  • 2,2,2-Trifluoro-1-(2-hydroxy-3-methylphenyl)ethan-1-one (1p) Structure: Methyl substituent at the 3-position of the phenolic ring. Synthesis: Fries rearrangement with AlCl₃ (21% yield); yellow liquid, bp 80–81°C/12 Torr.

Heteroaromatic Derivatives

  • 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one (CAS 18207-47-1) Structure: Furanyl ring instead of pyridine. Properties: Liquid, bp 144°C; density 1.365 g/cm³. Lower polarity due to non-aromatic oxygen in furan. Applications: Used in materials science and as a precursor for fluorinated polymers.
  • 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-one (S14)

    • Structure : Pyrrole ring with NH group.
    • Synthesis : TFAA-mediated acylation of pyrrole (92% yield); lilac solid.
    • Reactivity : The NH group enables participation in multicomponent reactions for fused heterocycles.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications Reference
2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one C₇H₄F₃NO₂ 191.11 Not reported Not reported Synthetic intermediate -
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one C₈H₆F₃NO₂ 205.13 Liquid Not reported Pharmaceutical intermediates
2,2,2-Trifluoro-1-(2-hydroxy-3-nitrophenyl)ethan-1-one C₈H₄F₃NO₄ 235.12 70–71 Not reported Chromene synthesis
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one C₆H₃F₃O₂ 164.08 Liquid 144 Materials science

Key Findings

  • Synthetic Methods : Metal-free one-pot syntheses (e.g., ) and Fries rearrangements () are prevalent for trifluoroacetylated aromatics.
  • Property Trends : Hydroxyl and nitro groups enhance polarity and hydrogen-bonding capacity, whereas methoxy and alkyl groups improve lipophilicity.
  • Applications: Pyridine derivatives are prioritized in drug discovery (e.g., kinase inhibitors), while phenolic analogues are used in chromene synthesis.

Biological Activity

2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one, also known by its CAS number 138624-99-4, is a fluorinated compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C7H6F3NO with a molecular weight of 177.124 g/mol. Its structure features a trifluoromethyl group and a hydroxypyridine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC7H6F3NO
Molecular Weight177.124 g/mol
LogP1.677
PSA33.12

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have shown potent antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

In a comparative study, it was found that certain fluorinated pyridine derivatives had IC50 values in the nanomolar range against leukemia and ovarian cancer cell lines, suggesting that this compound could potentially exhibit similar efficacy in targeted cancer therapies .

Antimicrobial Properties

The antimicrobial potential of fluorinated compounds has been well-documented. For example, derivatives of pyridine have shown activity against various bacterial strains and fungi. The presence of the hydroxyl group enhances solubility and interaction with microbial membranes, leading to increased antimicrobial efficacy .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Oxidative Stress : The trifluoromethyl group may enhance the compound's ability to generate reactive oxygen species (ROS), leading to cellular damage in cancer cells.
  • Interaction with Cellular Signaling Pathways : It may modulate pathways involved in cell survival and apoptosis.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antiproliferative Effects : A study demonstrated that a series of pyridine derivatives exhibited significant growth inhibition in human cancer cell lines with varying selectivity indices between cancerous and non-cancerous cells .
  • Antimicrobial Activity : Another investigation highlighted the effectiveness of fluorinated pyridine derivatives against resistant bacterial strains, suggesting a potential application in treating infections caused by multidrug-resistant organisms .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYieldReference
Nucleophilic SubstitutionK₂CO₃/KOH, trifluoroethanol71%*
AnnulationNHC catalyst, CHCl₃, 30°C55%
*Yield reported for analogous compound.

Basic: How is the compound structurally characterized?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for refinement. The hydroxyl-pyridine moiety and trifluoromethyl group require careful handling of hydrogen bonding and disorder modeling .
  • Spectroscopy : ¹⁹F NMR (to confirm trifluoromethyl group) and ¹H NMR (to identify hydroxyl proton coupling patterns).
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., C₈H₅F₃NO₂).

Advanced: What challenges arise in X-ray crystallographic refinement of this compound?

Methodological Answer:
Challenges include:

  • Disordered Trifluoromethyl Groups : The CF₃ group may exhibit rotational disorder. Use SHELXL's PART instruction to model partial occupancy .
  • Hydrogen Bonding Networks : The hydroxyl-pyridine moiety forms intermolecular hydrogen bonds, requiring precise O-H distance restraints (DFIX in SHELXL) .
  • Twinned Crystals : If twinning is detected (e.g., via ROTAX analysis), apply TWIN commands in SHELXL .

Advanced: How to address contradictory spectroscopic data in structural assignments?

Methodological Answer:
Contradictions (e.g., NMR vs. X-ray data) arise from:

  • Tautomerism : The hydroxyl-pyridine group may exist in keto-enol equilibria. Use variable-temperature NMR to confirm dominant tautomers .
  • Impurity Interference : High-purity samples (>95%) are critical. Validate via HPLC (C18 column, acetonitrile/water gradient) .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311++G**) .

Basic: What are the key reactivity patterns of this compound?

Methodological Answer:

  • Electrophilic Aromatic Substitution : The hydroxyl-pyridine ring undergoes regioselective reactions (e.g., nitration at the 5-position).
  • Nucleophilic Addition : The ketone reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols .
  • Cross-Coupling : Suzuki-Miyaura coupling is feasible via boronate intermediates (see for analogous systems).

Advanced: How to model the compound’s electronic structure computationally?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311++G** basis set to optimize geometry and calculate frontier orbitals.
  • Solvent Effects : Include implicit solvation (e.g., PCM model for chloroform) to match experimental UV-Vis spectra .
  • Validation : Compare calculated dipole moments (e.g., 4.2 D) with microwave spectroscopy data .

Advanced: How to resolve purity discrepancies in synthesized batches?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography (hexane/EtOAc gradient) to remove byproducts .
  • Crystallization : Recrystallize from ethanol/water (7:3) to achieve >97% purity .
  • Analytical Monitoring : Track impurities via GC-MS (HP-5 column, 70 eV EI mode) .

Basic: What are the stability considerations for this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Hydrolysis : The trifluoromethyl ketone is prone to hydrolysis in aqueous base. Use anhydrous conditions for reactions .

Advanced: What role does this compound play in multi-component reactions?

Methodological Answer:
It serves as a ketone component in NHC-catalyzed annulations (e.g., with pyrrole aldehydes) to form fused heterocycles. Key steps include:

  • Enolate Formation : Deprotonation by Cs₂CO₃ generates nucleophilic enolates .
  • Oxidative Esterification : Use oxidants like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to stabilize intermediates .

Advanced: How to optimize reaction conditions for scale-up?

Methodological Answer:

  • Solvent Selection : Replace CHCl₃ with toluene for safer large-scale reactions .
  • Catalyst Loading : Reduce NHC catalyst to 5 mol% while maintaining 12-hour reaction time .
  • Workflow Automation : Implement inline FTIR to monitor reaction progress and reduce batch variability .

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